3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid
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Overview
Description
3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a difluoromethylsulfonyl group attached to a benzoyl moiety, which is further linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate:
Amino Acid Coupling: The benzoyl intermediate is then coupled with an amino acid derivative under peptide coupling conditions, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Deprotection and Purification: The final step involves deprotection of any protecting groups used during the synthesis, followed by purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme activity or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethylsulfonyl)benzoic acid: A simpler analog lacking the amino acid moiety.
2-Methyl-3-(trifluoromethylsulfonyl)propanoic acid: A related compound with a trifluoromethylsulfonyl group instead of difluoromethylsulfonyl.
N-(4-(Difluoromethylsulfonyl)benzoyl)glycine: A similar compound with glycine instead of the 2-methylpropanoic acid moiety.
Uniqueness
The uniqueness of 3-[[4-(Difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethylsulfonyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[4-(difluoromethylsulfonyl)benzoyl]amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO5S/c1-7(11(17)18)6-15-10(16)8-2-4-9(5-3-8)21(19,20)12(13)14/h2-5,7,12H,6H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXLRLGPRVMTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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